二溴氯硝基甲烷

描述

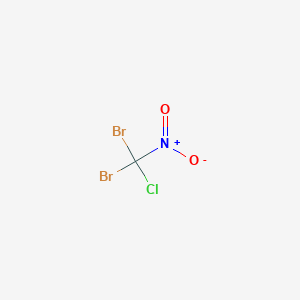

Dibromochloronitromethane (DBN) is a halogenated organic compound with the chemical formula CBr2ClNO2. It is a colorless, water-soluble liquid that is used in a variety of applications, including in the synthesis of organic compounds, as an insecticide, and as a flame retardant. DBN is also used in the synthesis of a variety of pharmaceuticals and in the manufacture of plastics and rubber. In addition, it is used in the production of dyes and inks.

科学研究应用

光降解研究

DBCNM 已被研究其在紫外线 (UV) 照射下的光降解特性 . DBCNM 在紫外线照射下的降解符合一级反应动力学模型 . 这种应用对于了解 DBCNM 在暴露于紫外线下的行为至关重要,而紫外线在环境中很常见。

水处理研究

DBCNM 经常在水处理过程中形成副产物 . 了解它的形成和降解有助于改进水处理方法,减少潜在有害副产物的存在。

环境影响评估

DBCNM 的研究也有助于环境影响评估,特别是在水源方面。 它有助于了解此类化合物在环境中的行为、潜在风险以及减轻风险的方法 .

毒理学研究

DBCNM,与其他消毒副产物 (DBPs) 一样,通常具有细胞毒性、基因毒性和致癌性 . 因此,在毒理学研究中,了解它对健康的影响并制定安全标准非常重要。

动力学和反应途径分析

DBCNM 的降解速率及其反应途径已在不同条件下进行研究,例如不同的光照强度、初始浓度、pH 值、游离氯浓度和溴离子浓度 . 这有助于了解 DBCNM 的动力学和反应途径,这对化学和环境工程至关重要。

水安全风险评估

DBCNM 的研究有助于水安全风险评估。 通过了解它的形成、降解和毒性,可以采取措施降低其在水中的含量,从而提高水安全 .

作用机制

Target of Action

Dibromochloronitromethane (DBCNM) is a member of the class of Halonitromethanes . These compounds are recently identified as a group of disinfection by-products (DBPs) found in drinking water

Action Environment

The action of DBCNM can be influenced by various environmental factors. For instance, a study has shown that the degradation of DBCNM under ultraviolet (UV) irradiation fits the first-order reaction kinetics model . The photodegradation rate of DBCNM decreases with the increase of initial concentration, and increases with the increase of light intensity, pH value, free chlorine concentration, and bromide ion concentration . The additions of free chlorine and bromide ion promote the conversion of DBCNM into other halonitromethanes (HNMs) under UV irradiation .

生化分析

Biochemical Properties

Dibromochloronitromethane plays a significant role in biochemical reactions, particularly as a disinfection by-product. It interacts with various enzymes and proteins, leading to cytotoxic and genotoxic effects. Studies have shown that dibromochloronitromethane can induce DNA damage in mammalian cells, which is indicative of its interaction with cellular DNA and associated repair enzymes . The nature of these interactions often involves the formation of reactive intermediates that can bind to DNA, proteins, and other biomolecules, leading to cellular dysfunction.

Cellular Effects

Dibromochloronitromethane has been shown to exert cytotoxic and genotoxic effects on various types of cells. In mammalian cells, it induces DNA damage, which can lead to mutations and potentially carcinogenic outcomes . The compound influences cell signaling pathways, gene expression, and cellular metabolism by generating reactive oxygen species (ROS) and other reactive intermediates. These effects can disrupt normal cellular functions, leading to apoptosis or uncontrolled cell proliferation.

Molecular Mechanism

The molecular mechanism of dibromochloronitromethane involves its ability to form reactive intermediates that interact with cellular biomolecules. These intermediates can bind to DNA, causing strand breaks and other forms of damage . Additionally, dibromochloronitromethane can inhibit or activate various enzymes involved in DNA repair, cell cycle regulation, and apoptosis. The compound’s genotoxic effects are primarily due to its ability to induce oxidative stress and generate ROS, which further exacerbate DNA damage and cellular dysfunction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dibromochloronitromethane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade under UV light and in the presence of certain chemicals . Long-term exposure to dibromochloronitromethane in in vitro and in vivo studies has shown persistent cytotoxic and genotoxic effects, indicating that its impact on cellular function can be sustained over time.

Dosage Effects in Animal Models

The effects of dibromochloronitromethane vary with different dosages in animal models. At low doses, the compound may induce mild cytotoxic effects, while higher doses can lead to significant DNA damage, oxidative stress, and apoptosis . Toxic or adverse effects, such as liver and kidney damage, have been observed at high doses, indicating a threshold beyond which the compound’s harmful effects become pronounced.

Metabolic Pathways

Dibromochloronitromethane is involved in metabolic pathways related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450, which facilitate its breakdown into less harmful metabolites . The compound’s presence can affect metabolic flux and alter metabolite levels, potentially disrupting normal metabolic processes and leading to cellular stress.

Transport and Distribution

Within cells and tissues, dibromochloronitromethane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its cytotoxic and genotoxic effects, with higher concentrations leading to more severe outcomes.

Subcellular Localization

Dibromochloronitromethane’s subcellular localization is primarily within the cytoplasm and nucleus, where it exerts its genotoxic effects. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus is particularly concerning due to its potential to interact with DNA and disrupt normal cellular functions.

属性

IUPAC Name |

dibromo-chloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2ClNO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDGXJVDOONOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152114 | |

| Record name | Dibromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184-89-0 | |

| Record name | Dibromochloronitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Dibromochloronitromethane degrade in biological activated carbon (BAC) systems used for drinking water treatment?

A1: Research suggests that Dibromochloronitromethane undergoes biodegradation in BAC systems, with efficiency influenced by factors like empty bed contact time (EBCT) and water temperature. [] Increasing both EBCT and temperature enhances the biodegradation process. Notably, Dibromochloronitromethane exhibits a relatively high biodegradation efficiency compared to other halonitromethanes like Chloronitromethane and Dichloronitromethane. [] Kinetic analysis indicates a pseudo-first-order reaction model for its biodegradation. []

Q2: How does the structure of Dibromochloronitromethane impact its reactivity with free radicals like hydroxyl radicals (*OH) and hydrated electrons (e(aq)-)?

A2: Dibromochloronitromethane, with its molecular formula CBr2ClNO2, readily reacts with both OH and e(aq)-. [] Studies using electron pulse radiolysis and transient absorption spectroscopy reveal rapid reaction rates, with a bimolecular rate constant (k) of 1.80 x 10^8 M^-1 s^-1 for its reaction with OH and 2.95 x 10^10 M^-1 s^-1 for its reaction with e(aq)- at room temperature and pH ~7. [] These rate constants provide insights into the compound's reactivity with these common free radicals in aqueous environments.

Q3: Does Dibromochloronitromethane decompose at high temperatures often used in gas chromatography analysis?

A3: Yes, similar to other trihalonitromethanes, Dibromochloronitromethane is thermally unstable. [] It decomposes under the high temperatures (200-250°C) typically employed in gas chromatography (GC) injection ports and GC/mass spectrometry (GC/MS) analysis. [] This decomposition primarily yields haloforms, such as bromoform, through hydrogen abstraction from the solvent by thermally generated trihalomethyl radicals. [] Other decomposition products arise from radical reactions. This thermal instability can complicate its identification using standard GC/MS techniques, as the resulting mass spectra represent a mixture of the parent compound and its decomposition products. []

Q4: What are the potential cytotoxic and genotoxic effects of Dibromochloronitromethane in mammalian cells?

A4: Research indicates that Dibromochloronitromethane exhibits significant cytotoxicity and genotoxicity in mammalian cells. [] Studies using Chinese hamster ovary (CHO) cells demonstrated that chronic exposure (72 hours) to Dibromochloronitromethane resulted in considerable cytotoxicity, ranking second highest among the tested halonitromethanes. [] Furthermore, it induced substantial genomic DNA damage in CHO cells, again ranking second highest. [] These findings highlight the potential health risks associated with exposure to this disinfection byproduct.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)

![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)

![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)